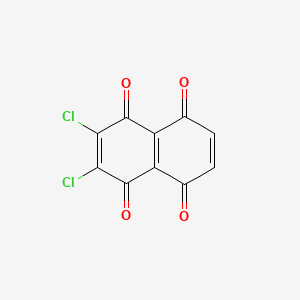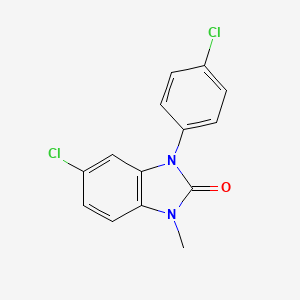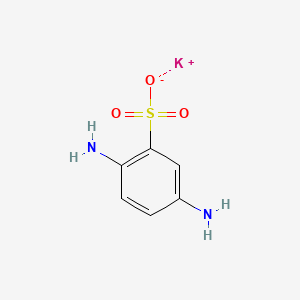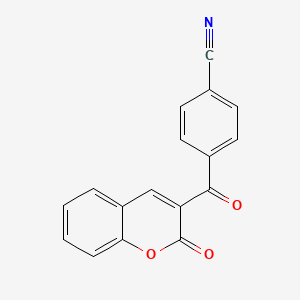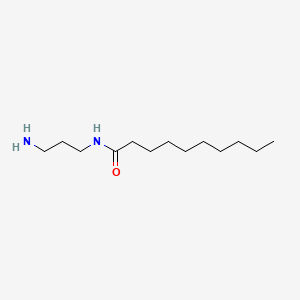
Decanamide, N-(3-aminopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanamide, N-(3-aminopropyl)-: is an organic compound belonging to the class of amides It is characterized by the presence of a decanamide backbone with an N-(3-aminopropyl) substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Decanamide, N-(3-aminopropyl)- typically involves the reaction of decanoic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:
Decanoic Acid Activation: Decanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI).
Amide Bond Formation: The activated decanoic acid is then reacted with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure Decanamide, N-(3-aminopropyl)-.
Industrial Production Methods: On an industrial scale, the production of Decanamide, N-(3-aminopropyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Decanamide, N-(3-aminopropyl)- can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group in Decanamide, N-(3-aminopropyl)- can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
Chemistry:
Catalysis: Decanamide, N-(3-aminopropyl)- can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: The compound is used in the synthesis of polymers and other advanced materials with specific properties.
Biology:
Bioconjugation: The amine group in Decanamide, N-(3-aminopropyl)- allows for its use in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules.
Drug Delivery: The compound can be used in the design of drug delivery systems, improving the targeting and release of therapeutic agents.
Medicine:
Pharmaceuticals: Decanamide, N-(3-aminopropyl)- is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry:
Surfactants: The compound is used in the formulation of surfactants and emulsifiers, enhancing the stability and performance of various industrial products.
作用機序
The mechanism of action of Decanamide, N-(3-aminopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.
類似化合物との比較
- N-(3-aminopropyl)decanamide
- N-(2-aminoethyl)decanamide
- N-(4-aminobutyl)decanamide
Comparison:
- N-(3-aminopropyl)decanamide: Similar structure but with different chain length, affecting its physical and chemical properties.
- N-(2-aminoethyl)decanamide: Shorter chain length, leading to different reactivity and solubility.
- N-(4-aminobutyl)decanamide: Longer chain length, influencing its interaction with molecular targets and overall stability.
Uniqueness: Decanamide, N-(3-aminopropyl)- is unique due to its specific chain length and functional groups, which confer distinct properties and reactivity. Its versatility in various applications, from catalysis to drug delivery, highlights its importance in scientific research and industry.
特性
CAS番号 |
73772-40-4 |
|---|---|
分子式 |
C13H28N2O |
分子量 |
228.37 g/mol |
IUPAC名 |
N-(3-aminopropyl)decanamide |
InChI |
InChI=1S/C13H28N2O/c1-2-3-4-5-6-7-8-10-13(16)15-12-9-11-14/h2-12,14H2,1H3,(H,15,16) |
InChIキー |
PLJISUVFPNUOBK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


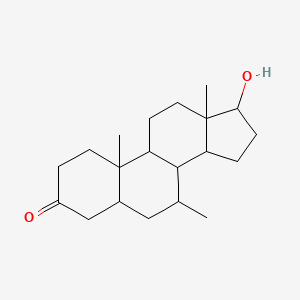
![2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B14438211.png)
![1-Benzyl-3-[1,2-bis(4-methoxyphenyl)butyl]thiourea](/img/structure/B14438214.png)
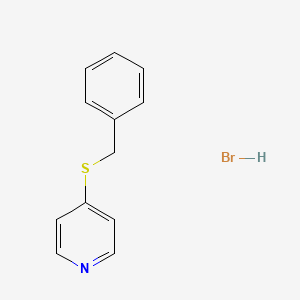
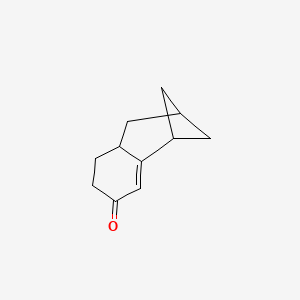
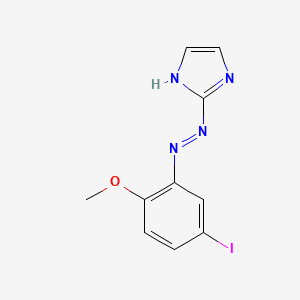
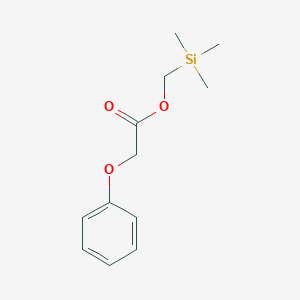
![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)
